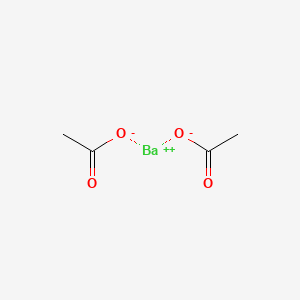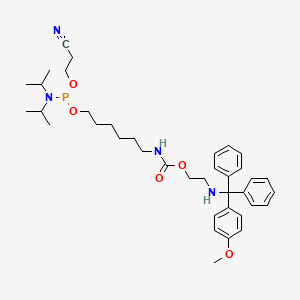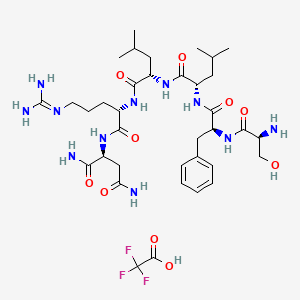
4,4'-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid is an organic compound with the empirical formula C22H14O6 and a molecular weight of 374.34 g/mol . This compound is known for its unique structure, which includes a dihydroisobenzofuran core linked to two benzoic acid moieties. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid typically involves the reaction between 4,4’-oxydibenzene-1,2-diamine and 4,4’-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid in Eaton’s reagent . The reaction conditions, such as temperature, duration of heating, and the content of phosphorus pentoxide in the reaction mixture, can significantly affect the molecular mass characteristics of the resulting polymers
Analyse Des Réactions Chimiques
4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dimethyl hydrogen phosphite and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with dimethyl hydrogen phosphite can lead to the formation of phosphonate derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. Additionally, it has been explored as a linker in the construction of three-dimensional metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies .
Mécanisme D'action
The mechanism of action of 4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid is not well-documented in the literature. its effects are likely related to its ability to interact with various molecular targets and pathways, depending on the specific context of its use. For example, in the synthesis of polymers, it may act as a cross-linking agent, influencing the molecular structure and properties of the resulting materials .
Comparaison Avec Des Composés Similaires
4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid can be compared to other similar compounds, such as 4-(6-bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid and 4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid The uniqueness of 4,4’-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid lies in its dihydroisobenzofuran core and its ability to form complex polymers and frameworks .
Propriétés
Numéro CAS |
7535-16-2 |
|---|---|
Formule moléculaire |
C22H14O6 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
4-[1-(4-carboxyphenyl)-3-oxo-2-benzofuran-1-yl]benzoic acid |
InChI |
InChI=1S/C22H14O6/c23-19(24)13-5-9-15(10-6-13)22(16-11-7-14(8-12-16)20(25)26)18-4-2-1-3-17(18)21(27)28-22/h1-12H,(H,23,24)(H,25,26) |
Clé InChI |
CEPYVIYDCXDLEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

![1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12043036.png)
![6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043038.png)
![7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)


![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)


![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)



